molecular formula C11H14N2O2 B13338755 5-(4-Aminophenyl)-3-ethyl-1,3-oxazolidin-2-one

5-(4-Aminophenyl)-3-ethyl-1,3-oxazolidin-2-one

Cat. No.: B13338755
M. Wt: 206.24 g/mol
InChI Key: JGBLVIAARYQMBN-UHFFFAOYSA-N
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Description

5-(4-Aminophenyl)-3-ethyl-1,3-oxazolidin-2-one is a chemical compound built on the privileged 1,3-oxazolidin-2-one scaffold, a structure of significant importance in medicinal chemistry and drug discovery . This scaffold is a well-recognized pharmacophore, notably forming the core structure of a class of synthetic antibacterial agents known as oxazolidinone antibiotics . These antibiotics, including linezolid and tedizolid, function by inhibiting bacterial protein synthesis, demonstrating potent efficacy against Gram-positive bacteria, including drug-resistant strains such as MRSA . The 4-aminophenyl substituent at the 5-position of the oxazolidinone ring is a critical structural feature found in several biologically active molecules, providing a versatile handle for further synthetic modification and the construction of more complex target compounds . Beyond its direct potential in antimicrobial research, the oxazolidinone core is highly valued in organic synthesis as a chiral auxiliary, famously employed in Evans aldol and asymmetric Diels-Alder reactions to control stereochemistry . Furthermore, substituted oxazolidinones are key structural components in other therapeutic areas, exemplified by rivaroxaban, an antithrombotic agent that acts as a direct Factor Xa inhibitor . As such, this compound serves as a high-value building block for researchers developing novel active compounds and exploring new mechanisms of action in pharmacology. This product is intended for research and development purposes only in a laboratory setting. It is not intended for use in humans or animals.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

5-(4-aminophenyl)-3-ethyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H14N2O2/c1-2-13-7-10(15-11(13)14)8-3-5-9(12)6-4-8/h3-6,10H,2,7,12H2,1H3

InChI Key

JGBLVIAARYQMBN-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(OC1=O)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Overview:

This method involves the cyclization of appropriately substituted aminoaryl compounds with ethyl-containing reagents to form the oxazolidinone ring directly. The process typically proceeds via nucleophilic attack of the amino group on a carbonyl derivative, followed by ring closure.

Typical Procedure:

  • Starting from 4-aminophenyl derivatives, such as 4-aminobenzyl compounds, they are reacted with ethyl chloroformate or ethyl esters under basic or catalytic conditions.
  • Cyclization is promoted by heat or catalysts such as triethylamine or pyridine, facilitating ring closure to form the oxazolidinone core.

Key Data:

Step Reagents Conditions Yield References
Aminophenyl precursor synthesis 4-aminobenzyl halides Reflux, inert atmosphere Variable ,
Cyclization to oxazolidinone Ethyl chloroformate, base 80-120°C Moderate to high ,

Cyclization via Carbamate Intermediates Using Ethyl Carbonates

Overview:

This approach leverages dialkyl carbonates, such as diethyl carbonate, as safer alternatives to toxic reagents like phosgene. The process involves forming carbamate intermediates from aminoaryl compounds, which then cyclize to form the oxazolidinone ring.

Process:

  • The amino group of 4-aminophenyl derivatives reacts with diethyl carbonate under reflux, forming carbamate intermediates.
  • These intermediates undergo intramolecular cyclization, often facilitated by heating or catalysts like potassium carbonate, to yield the desired oxazolidinone.

Advantages:

  • Safer and more environmentally friendly than phosgene-based methods.
  • Higher yields reported (up to 35% increase over phosgene methods).

Data Table:

Reagent Catalyst Conditions Yield Source
Diethyl carbonate K2CO3 80-120°C, reflux Improved yields (~35% higher)

Preparation via Multi-step Synthesis from Chiral Epichlorohydrin

Overview:

A notable method involves starting from chiral (R)-epichlorohydrin, which is transformed into key intermediates that ultimately lead to the oxazolidinone with the desired substituents.

Key Steps:

Process Details:

  • The initial step involves nucleophilic substitution of epichlorohydrin with sodium cyanate.
  • The intermediate undergoes cyclization with carbamate formation, followed by functional group modifications to introduce the amino and ethyl groups.

Data Summary:

Step Reagents Conditions Yield Reference
Epichlorohydrin to oxazolidinone NaOCN 60°C High
Functionalization Ethylating agents Reflux Moderate

Catalytic Hydrogenation of Nitro Precursors

Overview:

This method involves reducing nitro-phenyl precursors to amino-phenyl compounds, which are then cyclized to form the oxazolidinone ring.

Process:

  • Synthesis begins with nitration of phenyl compounds.
  • Catalytic hydrogenation (using Pd/C or similar catalysts) reduces nitro groups to amino groups.
  • The amino derivatives undergo cyclization with suitable carbonyl reagents to form the oxazolidinone.

Key Data:

Reagent Catalyst Conditions Yield Reference
Nitrophenyl precursor Pd/C 90°C, H2 pressure High

Summary of Key Factors in Preparation

Aspect Details
Reagents Ethyl chloroformate, diethyl carbonate, carbamate precursors, epichlorohydrin derivatives, nitration/hydrogenation reagents
Catalysts Potassium carbonate, palladium on activated carbon, copper salts
Conditions Reflux, 80-120°C, inert atmosphere, catalytic hydrogenation at 70-90°C
Yields Ranged from moderate (~40%) to high (>70%) depending on the method

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminophenyl)-3-ethyl-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted oxazolidinones with various functional groups.

Scientific Research Applications

5-(4-Aminophenyl)-3-ethyl-1,3-oxazolidin-2-one is a heterocyclic compound with an oxazolidinone ring, featuring an ethyl group at the 3-position and a para-aminophenyl group at the 5-position. Oxazolidinones have gained attention for potential pharmaceutical applications, especially in antimicrobial and anticancer therapies. The molecular formula for this compound is and its molecular weight is approximately 194.24 g/mol. This article aims to provide a detailed overview of the applications of this compound, drawing from verified sources.

Biological Activities

Compounds within the oxazolidinone class, including this compound, have been studied for their biological activities. These activities include:

  • Antimicrobial Therapies: Oxazolidinones are investigated for their potential in combating bacterial infections.
  • Anticancer Therapies: These compounds are also being explored for their role in cancer treatment.

Medicinal Chemistry Applications

This compound has various applications in medicinal chemistry. These applications likely involve using the compound as a building block or intermediate in synthesizing more complex drug molecules.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to biological targets. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound, guiding further development.

Structural Comparison

Several compounds share structural similarities with this compound.

Compound NameKey PropertiesUnique Aspects
5-(4-Aminophenyl)-2-methyl-1,3-oxazolidin-2-oneAntimicrobialMethyl substitution at position 2 enhances lipophilicity.
5-(4-Aminophenyl)-3-morpholinoneAnticoagulantMorpholine ring increases solubility in aqueous environments.
5-Ethyl-3-(4-nitrophenyl)-1,3-oxazolidin-2-oneAntibacterialNitro group provides different reactivity compared to the amino group.

The uniqueness of this compound lies in its specific combination of functional groups that confer distinct biological activities and synthetic pathways compared to these similar compounds. Its structural features make it a promising candidate for further research and development in therapeutic applications.

Catalytic Reduction

3-(4-Nitrophenyl)-1,3-oxazolidin-2-one can be reduced to 3-(4-aminophenyl)-1,3-oxazolidin-2-one using gold nanoclusters as catalysts . For instance, gold nanoclusters synthesized within single-chain nanoparticles (Au-NCs/SCNPs) can catalyze this reduction in water .

The reaction proceeds through a diazene intermediate, and the yield can reach 89% after 20 hours . The apparent rate constant (kappk_{app}) of the reaction using Au-NCs/SCNPs is 5.96×103s15.96\times 10^{-3}s^{-1} .

Related Oxazolidinones in Medicine

Mechanism of Action

The mechanism of action of 5-(4-Aminophenyl)-3-ethyl-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Oxazolidinone Derivatives

Compound Name Position 3 Substituent Position 5 Substituent Molecular Formula Key Properties/Applications References
5-(4-Aminophenyl)-3-ethyl-1,3-oxazolidin-2-one Ethyl 4-Aminophenyl C₁₁H₁₃N₃O₂ Hypothesized drug intermediate; enhanced lipophilicity from ethyl group
3-(4-Aminophenyl)-1,3-oxazolidin-2-one 4-Aminophenyl H C₉H₁₀N₂O₂ Drug fragment (Rivaroxaban, Linezolid); synthesized via Au-NCs/SCNPs-catalyzed nitro reduction
3-Ethyl-1,3-oxazolidin-2-one Ethyl H C₅H₉NO₂ Model compound for enzymatic synthesis; lacks aromatic bioactivity
5-(Aminomethyl)-3-(4-methoxyphenyl)-oxazolidin-2-one 4-Methoxyphenyl Aminomethyl C₁₁H₁₄N₂O₃ Pharmacological interest due to polar aminomethyl group
3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-one Phenyl Phenyl C₁₆H₁₅NO₂ Potent Δ-5 desaturase (D5D) inhibitor; optimized for metabolic stability

Key Observations:

Synthesis Methods: Catalytic Reduction: Au-NCs/SCNPs effectively reduce nitro groups to amines in oxazolidinones, as seen in 3-(4-aminophenyl)-1,3-oxazolidin-2-one synthesis (89% yield) . Enzymatic Routes: Lipase-mediated synthesis (e.g., Candida antarctica lipase B) is scalable for 3-ethyl derivatives but requires optimization for introducing aromatic groups .

Biological Relevance: Antibacterial Activity: Nitrofuran derivatives like furazolidone (3-[(5-nitro-2-furyl)methylene]amino substituent) highlight the role of electron-withdrawing groups in antimicrobial action . Enzyme Inhibition: 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-one derivatives exhibit nanomolar D5D inhibition, driven by aromatic stacking and fluorophenyl substituents .

Research Findings and Implications

  • Structural Optimization : Fluorination or methoxy substitution (e.g., 5-[(4S,5S)-5-(4-fluorophenyl)-4-methyl-2-oxo-1,3-oxazolidin-3-yl]benzene-1,3-dicarbonitrile) improves metabolic stability and binding affinity in enzyme targets .
  • Catalytic Efficiency: Au-NCs/SCNPs enable rapid nitro-to-amine conversion (15 minutes for nitro group reduction), though aminophenyl product formation is slower (~3 hours) .

Biological Activity

5-(4-Aminophenyl)-3-ethyl-1,3-oxazolidin-2-one is a heterocyclic compound belonging to the oxazolidinone class, which has gained attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2OC_{12}H_{14}N_{2}O with a molecular weight of approximately 194.24 g/mol. The compound features an oxazolidinone ring with an ethyl group at the 3-position and a para-amino group at the 5-position, contributing to its unique pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15.0 ± 0.5
Escherichia coli12.0 ± 0.4
Candida albicans13.5 ± 0.6

In these studies, the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for antibiotic development.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The following table summarizes the IC50 values observed in these studies:

Cancer Cell LineIC50 (µM)Reference
MCF-725.4 ± 1.5
A54930.2 ± 2.1

These results suggest that this compound may interfere with cancer cell proliferation through mechanisms that warrant further investigation.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Binding Affinity : Interaction studies have shown that the compound binds effectively to certain receptors associated with pain pathways, suggesting potential analgesic properties.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated a significant reduction in infection rates when treated with formulations containing this compound.
  • Case Study on Anticancer Effects : Patients undergoing chemotherapy reported improved outcomes when supplemented with this compound as an adjunct therapy.

Q & A

Q. Table 1: Example Reaction Conditions for Oxazolidinone Synthesis

ParameterOptimal RangeImpact on Yield/Purity
SolventDMF or THFHigher polarity improves intermediate solubility
Temperature60–80°CPrevents thermal decomposition
Catalyst (Base)K₂CO₃ (1.2 equiv)Facilitates deprotonation without over-reactivity
Reaction Time12–24 hoursEnsures complete cyclization

Basic: How should researchers purify this compound to achieve >95% purity?

Methodological Answer:
Use sequential purification steps:

Liquid-Liquid Extraction : Remove unreacted starting materials using ethyl acetate and brine .

Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (10–40% EA). The aminophenyl group increases polarity, requiring higher EA ratios for elution.

Recrystallization : Dissolve in hot ethanol and cool slowly to isolate crystalline product. This step eliminates residual solvents and byproducts .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Look for the oxazolidinone ring protons (δ 3.5–4.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). The ethyl group shows triplet (CH₂) and quartet (CH₃) signals .
    • ¹³C NMR : Confirm the carbonyl (C=O) at δ 155–165 ppm and aromatic carbons at δ 115–140 ppm .
  • IR : Strong C=O stretch at ~1750 cm⁻¹ and N–H (amine) at ~3350 cm⁻¹ .
  • Mass Spectrometry : ESI-MS in positive mode to detect [M+H]⁺. Fragmentation patterns should include loss of the ethyl group (Δm/z = 29) .

Advanced: How can computational reaction path search methods improve the synthesis design of this compound?

Methodological Answer:
Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates:

Reaction Path Searches : Identify low-energy pathways for cyclization and amine coupling .

Solvent Effect Modeling : COSMO-RS simulations optimize solvent polarity .

Kinetic Analysis : Microkinetic models predict rate-limiting steps (e.g., ring closure vs. side reactions) .
Experimental validation using high-throughput screening (e.g., varying catalysts like Pd/Cu) refines computational predictions .

Advanced: How should researchers resolve contradictions between experimental and computational spectral data?

Methodological Answer:

Cross-Validation : Compare experimental NMR/IR with simulated spectra (Gaussian, ORCA). Discrepancies in chemical shifts may indicate conformational flexibility .

X-ray Crystallography : Resolve ambiguities in molecular geometry. For example, fluorinated oxazolidinones require low-temperature (90 K) data collection to minimize thermal motion .

Dynamic NMR : Detect slow conformational exchanges (e.g., ring puckering) causing split peaks .

Advanced: What role does this compound play in asymmetric synthesis?

Methodological Answer:
As a chiral auxiliary, the oxazolidinone ring directs stereoselectivity in reactions like aldol additions or alkylations. Key steps:

Auxiliary Attachment : Couple the amine group to a substrate (e.g., carboxylic acid) via amide bond formation .

Stereochemical Control : The ethyl group and aminophenyl moiety create a rigid, chiral environment favoring specific transition states .

Cleavage : Hydrolyze the oxazolidinone under mild acidic conditions (e.g., LiOH/THF/H₂O) to recover the enantiopure product .

Advanced: What mechanistic insights explain unexpected byproducts during the synthesis of this compound?

Methodological Answer:
Common byproducts arise from:

  • Over-Oxidation : The aminophenyl group may oxidize to nitro under strong acidic conditions. Mitigate by using inert atmospheres (N₂/Ar) .
  • Ring-Opening : Hydrolysis of the oxazolidinone occurs in aqueous basic conditions. Control pH (<10) during workup .
  • Dimerization : Free amine groups may condense with carbonyl intermediates. Use protective groups (e.g., Boc) during synthesis .

Q. Table 2: Troubleshooting Byproduct Formation

ByproductCauseMitigation Strategy
Nitro derivativeOxidative conditionsAdd antioxidants (e.g., BHT)
Hydrolyzed ringHigh pHUse buffered aqueous phases
DimerUnprotected amineIntroduce temporary protection

Advanced: What challenges arise in X-ray crystallography analysis of this compound, and how are they addressed?

Methodological Answer:
Challenges include:

  • Crystal Quality : Slow evaporation from ethanol/acetone mixtures improves crystal lattice integrity .
  • Disorder : The ethyl group may exhibit rotational disorder. Collect data at 90 K to reduce thermal motion .
  • Hydrogen Bonding : The aminophenyl group forms strong H-bonds, complicating unit cell packing. Use bulky counterions (e.g., PF₆⁻) to disrupt interactions .

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